molecular formula C10H10N4O2 B5963408 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B5963408
M. Wt: 218.21 g/mol
InChI Key: UBCBPYRXYGRFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTT, is a chemical compound commonly used in scientific research. MTT is a yellow crystalline powder that is soluble in water and organic solvents. It is widely used in cell viability assays to determine the number of viable cells in a culture.

Scientific Research Applications

3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is widely used in cell viability assays to determine the number of viable cells in a culture. The assay is based on the reduction of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one to formazan by mitochondrial dehydrogenases in viable cells. The formazan is then dissolved in organic solvents and the absorbance is measured using a spectrophotometer. The amount of formazan formed is proportional to the number of viable cells in the culture.

Mechanism of Action

3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is reduced to formazan by mitochondrial dehydrogenases in viable cells. The reduction reaction is dependent on the electron transport chain in the mitochondria. The reaction is inhibited by agents that disrupt the electron transport chain such as rotenone and antimycin A. The formazan formed is insoluble in water and is trapped within the cells.
Biochemical and Physiological Effects:
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is not known to have any significant biochemical or physiological effects on living organisms. It is a relatively inert compound that is not metabolized by cells.

Advantages and Limitations for Lab Experiments

3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a widely used cell viability assay that is simple, reliable, and inexpensive. It is suitable for a wide range of cell types and can be used in high-throughput screening assays. However, the assay has some limitations. It only measures the number of viable cells and does not provide information on cell proliferation or differentiation. The assay can also be affected by factors such as cell density, culture conditions, and the presence of interfering substances.

Future Directions

There are several future directions for the use of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one in scientific research. One area of interest is the development of new 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one-based assays for the detection of specific cell types or functions. Another area of interest is the use of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one in combination with other assays to provide a more comprehensive analysis of cell viability and function. Finally, there is potential for the use of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one in the development of new drugs or therapies for the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion:
3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a widely used chemical compound in scientific research. It is used in cell viability assays to determine the number of viable cells in a culture. The assay is based on the reduction of 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one to formazan by mitochondrial dehydrogenases in viable cells. 3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has several advantages and limitations for lab experiments and there are several future directions for its use in scientific research.

Synthesis Methods

3-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized by the reaction of 3-amino-6-methyl-1,2,4-triazin-5(4H)-one with 4-hydroxybenzenediazonium chloride. The reaction takes place in the presence of a reducing agent such as sodium dithionite or sodium borohydride. The resulting product is then purified by recrystallization.

properties

IUPAC Name

3-(4-hydroxyanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-2-4-8(15)5-3-7/h2-5,15H,1H3,(H2,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBPYRXYGRFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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